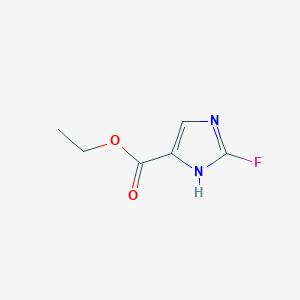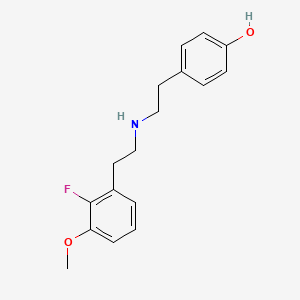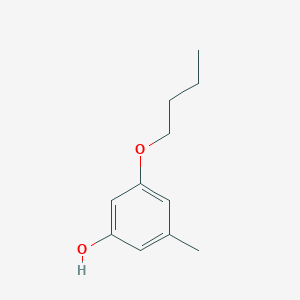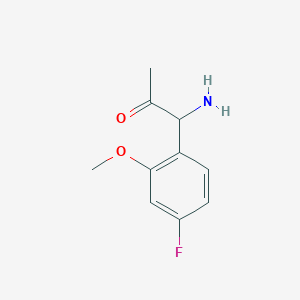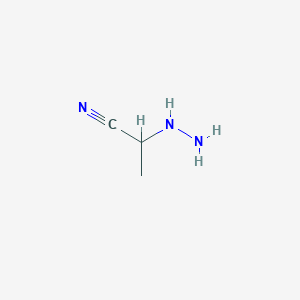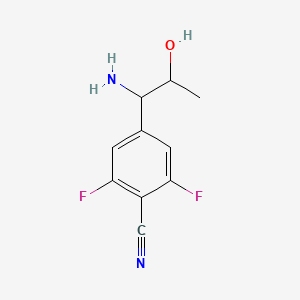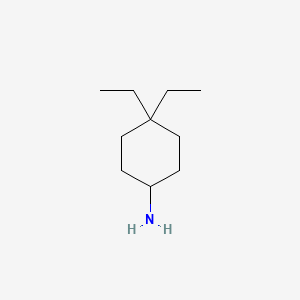
4,4-Diethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with two ethyl groups at the 4th position and an amine group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes:
Alkylation: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to introduce the ethyl groups.
Reductive Amination: The resulting 4,4-diethylcyclohexanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
4,4-Diethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Diethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4,4-Dimethylcyclohexan-1-amine: Similar structure but with methyl groups instead of ethyl groups.
4,4-Diethylcyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness: 4,4-Diethylcyclohexan-1-amine is unique due to the presence of both ethyl groups and an amine group, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic and research applications .
Propiedades
Número CAS |
59478-21-6 |
|---|---|
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
4,4-diethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-3-10(4-2)7-5-9(11)6-8-10/h9H,3-8,11H2,1-2H3 |
Clave InChI |
NAYGFGSBOKLOAY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(CC1)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


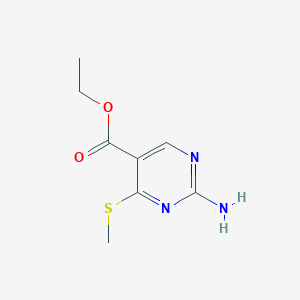

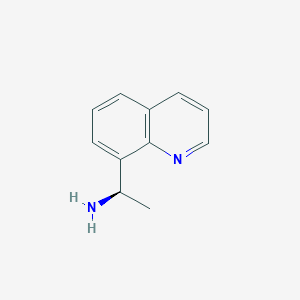
![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)
